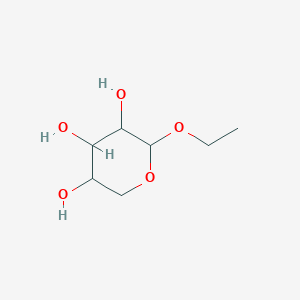
2-Ethoxyoxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl beta-D-xylopyranoside: is an organic compound derived from D-xylose, a sugar commonly found in hemicelluloses, which are the second most abundant polysaccharides in nature after cellulose . This compound is characterized by its beta-D-xylopyranose structure, which is a cyclic form of D-xylose, and an ethyl group attached to the anomeric carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl beta-D-xylopyranoside can be synthesized through various chemical and enzymatic pathways. One common method involves the glycosylation of D-xylose with ethanol in the presence of an acid catalyst . The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by acids like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of ethyl beta-D-xylopyranoside often involves the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic methods, such as using glycosidases, are preferred for large-scale production due to their specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: Ethyl beta-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can convert the primary alcohol group to a carboxylic acid.
Reduction: The compound can be reduced to form different sugar alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Oxidation: Ethyl beta-D-xylopyranoside can be oxidized to ethyl beta-D-xylopyranosiduronic acid.
Reduction: Reduction can yield ethyl beta-D-xylopyranoside alcohols.
Substitution: Substitution reactions can produce a variety of ethyl beta-D-xylopyranoside derivatives.
Scientific Research Applications
Ethyl beta-D-xylopyranoside has numerous applications in scientific research:
Mechanism of Action
The mechanism by which ethyl beta-D-xylopyranoide exerts its effects involves its interaction with specific enzymes and molecular targets. For instance, it can act as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing D-xylose and ethanol . This interaction is crucial for studying enzyme kinetics and carbohydrate metabolism.
Comparison with Similar Compounds
Ethyl beta-D-xylopyranoside can be compared with other similar compounds such as:
Methyl beta-D-xylopyranoside: Similar structure but with a methyl group instead of an ethyl group.
Ethyl alpha-D-xylopyranoside: Differing in the anomeric configuration (alpha instead of beta).
Ethyl beta-D-glucopyranoside: Similar structure but derived from glucose instead of xylose.
Uniqueness: Ethyl beta-D-xylopyranoside is unique due to its specific beta-D-xylopyranose structure and the presence of an ethyl group, which influences its reactivity and interaction with enzymes compared to its analogs .
Properties
Molecular Formula |
C7H14O5 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-ethoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O5/c1-2-11-7-6(10)5(9)4(8)3-12-7/h4-10H,2-3H2,1H3 |
InChI Key |
UBUITGRMYNAZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12319500.png)
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12319505.png)
![N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B12319506.png)
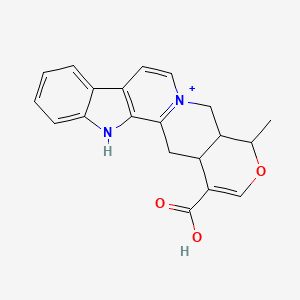
![1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone](/img/structure/B12319509.png)
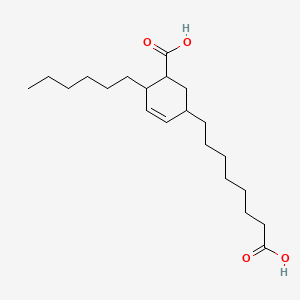
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI)](/img/structure/B12319515.png)
![N-(2-aminoacetyl)-2-[[4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide](/img/structure/B12319529.png)
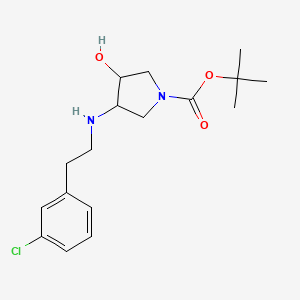
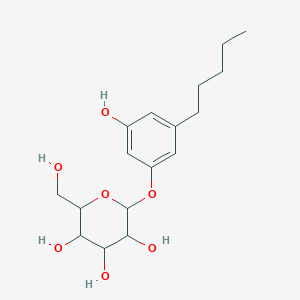
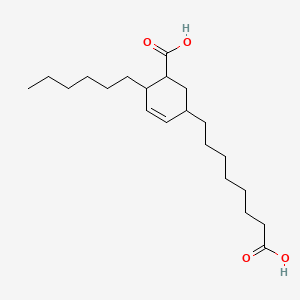
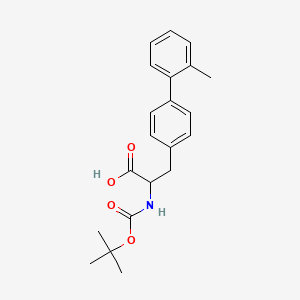
![N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide](/img/structure/B12319575.png)
